1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Description

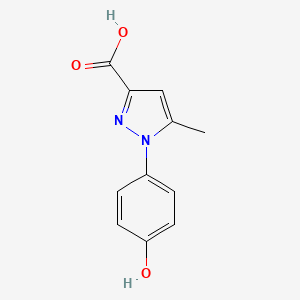

1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a hydroxyl-substituted phenyl ring at position 1, a methyl group at position 5, and a carboxylic acid moiety at position 3 of the pyrazole core. This compound is of interest due to its structural versatility, which allows for modifications that influence pharmacological, physicochemical, and synthetic properties.

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

1-(4-hydroxyphenyl)-5-methylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C11H10N2O3/c1-7-6-10(11(15)16)12-13(7)8-2-4-9(14)5-3-8/h2-6,14H,1H3,(H,15,16) |

InChI Key |

IXZGUATZOUFEIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base to yield the desired pyrazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking endogenous ligands. The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylic Acid Derivatives

The following analysis compares the target compound with its analogs based on substituent variations, physicochemical properties, and synthetic routes.

Substituent Variations and Structural Analogues

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Chloro (electron-withdrawing) and methoxy (electron-donating) substituents alter electronic properties, affecting solubility and reactivity .

- Positional Effects : Substituents on the phenyl ring (e.g., 2- vs. 4-methoxy) influence steric and electronic interactions, as seen in NMR shifts and synthetic yields .

Physicochemical Properties

| Property | Target Compound | 1-(4-Chlorophenyl)-3-methyl Analog | 1-(2-Methoxyphenyl) Analog | 1-(Difluoromethyl) Analog |

|---|---|---|---|---|

| Molecular Weight | 218.21 g/mol | 236.66 g/mol | 232.24 g/mol | 176.12 g/mol |

| pKa (Predicted) | ~3.9 (carboxylic acid) | ~3.8 | ~4.1 | ~2.5 (acidic CF₂H) |

| Solubility | Moderate (polar solvents) | Low (lipophilic Cl) | Moderate (polar OCH₃) | High (smaller structure) |

| Hazard Profile | Not reported | Not reported | Not reported | H301 (acute toxicity) |

Data Sources : Predicted pKa values are extrapolated from analog data in . Molecular weights derived from formulas in .

Pharmacological and Functional Insights

Biological Activity

1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound is characterized by its unique molecular structure, which includes a hydroxyl group on the phenyl ring and a carboxylic acid functional group, contributing to its biological properties.

Molecular Characteristics

- Molecular Formula : C11H10N2O3

- Molecular Weight : 218.212 g/mol

- SMILES Notation : Cc1cc(c(c1)O)N2C(=O)C(=N2)C(=O)O

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Activity : Several studies have reported the cytotoxic effects of this compound against various cancer cell lines.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, making it a candidate for further therapeutic exploration.

Cytotoxicity Studies

The anticancer potential of this compound has been evaluated against multiple cancer cell lines. The following table summarizes key findings from recent studies:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer types.

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. The compound's structural features allow it to interact with cellular targets that are crucial for cancer cell proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

In Vitro Studies

In vitro assays have demonstrated that the compound can significantly reduce pro-inflammatory cytokine production in activated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

Recent research highlights various aspects of the biological activity of this compound:

- Study on Cancer Cell Lines : A study conducted on MCF7 and A549 cells revealed a dose-dependent decrease in viability upon treatment with this compound, suggesting its potential as a chemotherapeutic agent.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, supporting its use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.